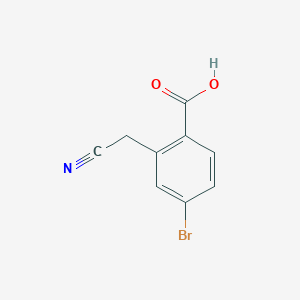
4-Bromo-2-(cyanomethyl)benzoic acid
Vue d'ensemble
Description
4-Bromo-2-(cyanomethyl)benzoic acid is an organic compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrNO2/c10-7-1-2-8 (9 (12)13)6 (5-7)3-4-11/h1-2,5H,3H2, (H,12,13) . The InChI key is CNICEBGPOTZLOV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- The crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds similar to 4-Bromo-2-(cyanomethyl)benzoic acid, have been studied for their two-dimensional architectures formed by C—H⋯O hydrogen bonds and Br⋯O interactions. Such studies are essential in understanding the molecular interactions and physical properties of these compounds (Suchetan et al., 2016).
Synthesis and Biological Activity
- Research has been conducted on the synthesis of pyrrole and pyrrolidine compounds from similar bromo-benzoic acid derivatives, evaluating their antibacterial and antifungal activities. This highlights the potential of this compound in the development of new pharmaceutical compounds (Mehta, 2013).
Reactivity and Vibrational Analysis
- Detailed studies on the structure, vibrational analysis, and chemical reactivity descriptors of similar bromo-benzoic acid compounds have been conducted. These studies focus on parameters like ionization energy, hardness, electrophilicity, and non-linear optical properties, which are crucial in predicting the reactivity and potential applications of these compounds in various fields (Yadav et al., 2022).
Applications in Solar Cell Technology
- The use of 4-(Cyanomethyl)benzoic acid as an acceptor group in donor-acceptor organic dyes for dye-sensitized solar cells (DSSCs) has shown improved photovoltaic performance. This suggests potential applications of this compound in the field of renewable energy (Gupta et al., 2015).
Synthesis of γ-Lactones
- Research on the synthesis of various benzoic acids, including those related to this compound, has demonstrated their use in the production of γ-lactones, a class of organic compounds with potential applications in pharmaceuticals and agrochemicals (Khan et al., 2003).
Halogen Bonds in Solid Solutions
- The role of halogen bonds, as seen in bromo-benzoic acid compounds, has been explored in the packing preferences of solid solutions. Understanding these interactions can be crucial for material sciences, particularly in designing materials with specific molecular architectures (Pramanik et al., 2017).
Electronic Structure and Molecular Properties
- Studies have been conducted on benzoic acid derivatives, including bromo-substituted ones, to determine their crystal structures and electronic properties. These findings are important for applications in electronic materials and molecular electronics (Pramanik et al., 2019).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H317, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-bromo-2-(cyanomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNICEBGPOTZLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727949 | |
| Record name | 4-Bromo-2-(cyanomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942935-70-8 | |
| Record name | 4-Bromo-2-(cyanomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
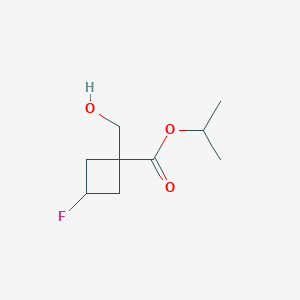
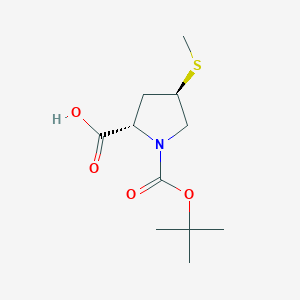
![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)
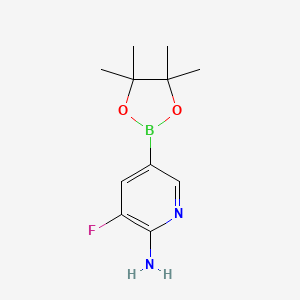


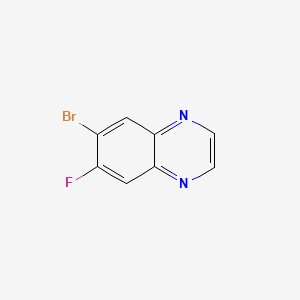
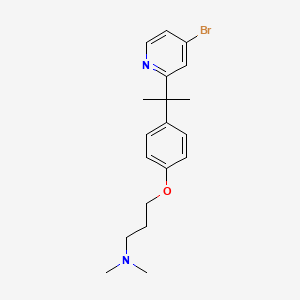
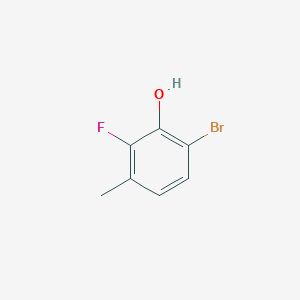
![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
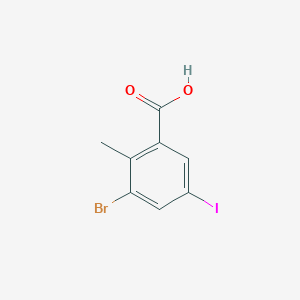
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)
![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)
